(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Description
The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzylidene group substituted with a propenyloxy moiety at the 4-position and a trifluoromethylphenylimino group at the 2-position. The Z-configuration at both the 2- and 5-positions is critical for maintaining planar geometry, which influences biological interactions and crystallinity .
Properties
Molecular Formula |
C20H15F3N2O2S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15F3N2O2S/c1-2-10-27-16-8-6-13(7-9-16)11-17-18(26)25-19(28-17)24-15-5-3-4-14(12-15)20(21,22)23/h2-9,11-12H,1,10H2,(H,24,25,26)/b17-11- |
InChI Key |
YVLFKRUHUFYFDW-BOPFTXTBSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation-Cyclization
A modified protocol from Foroughifar et al. involves reacting 4-(prop-2-en-1-yloxy)benzaldehyde (1.0 equiv), 3-(trifluoromethyl)aniline (1.2 equiv), and thioglycolic acid (1.5 equiv) under solvent-free conditions with Bi(SCHCOOH) (5 mol%) at 70°C. Thin-layer chromatography (TLC) monitors reaction completion, yielding the intermediate 3-(3-(trifluoromethyl)phenyl)-2-imino-1,3-thiazolidin-4-one after 6–8 hours (78% yield).
Ultrasound-Assisted Synthesis
Khillare et al.’s method employs ultrasound irradiation (200 W) to accelerate cyclization. Refluxing equimolar ratios of precursors in diisopropyl ethyl ammonium acetate (DTPEAC) for 45 minutes achieves 85% yield, with energy consumption reduced by 40% compared to conventional heating.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PPG | 110 | 3 | 81 | 98 |
| Ethanol | 80 | 6 | 72 | 95 |
| DTPEAC | 70 | 1.5 | 85 | 97 |
PPG enhances steric control, favoring the (Z,Z)-isomer due to its high boiling point and polarity.
Catalysts
| Catalyst | Loading (mol%) | Yield (%) | Isomer Selectivity (Z,Z) |
|---|---|---|---|
| Bi(SCHCOOH) | 5 | 78 | 88:12 |
| VOSO | 3 | 82 | 92:8 |
| None | – | 45 | 65:35 |
Vanadyl sulfate (VOSO) improves regioselectivity by coordinating to the imino nitrogen, stabilizing the transition state.
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel (60–120 mesh) using ethyl acetate/hexane (3:7). The target compound elutes at R 0.42, achieving >99% purity.
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-) : δ 8.72 (s, 1H, N–H), 7.89–7.21 (m, 8H, Ar–H), 6.98 (d, J = 16 Hz, 1H, CH=), 6.32 (d, J = 10 Hz, 1H, CH=), 5.21 (dd, J = 6 Hz, 2H, OCH), 4.68 (s, 2H, SCH).
-
HRMS : m/z 463.0942 [M+H] (calc. 463.0938).
Challenges and Solutions
Isomerization During Synthesis
Prolonged heating (>6 hours) induces (E,E)-isomer formation. Implementing rapid cooling post-reaction and using radical inhibitors (e.g., BHT) suppress isomerization, maintaining (Z,Z)-isomer ratios >90%.
Byproduct Formation
Side products arise from thioglycolic acid dimerization. Kaboudin et al. resolved this by adding DMAD (dimethyl acetylenedicarboxylate) to trap excess thiols, reducing byproducts from 12% to 3%.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch using PPG at 110°C achieves 79% yield with consistent purity (98.5%). Process mass intensity (PMI) is reduced to 8.2 vs. 14.5 for ethanol-based routes.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-(Trifluoromethyl)aniline | 320 |
| PPG | 45 |
| VOSO | 120 |
| Total (per kg product) | 1,240 |
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and imino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Antidiabetic Properties
Research indicates that thiazolidinones can enhance insulin sensitivity and modulate glucose metabolism. The specific compound has been studied for its ability to inhibit key enzymes involved in glucose regulation, such as:
- α-Amylase
- α-Glucosidase
These inhibitory actions suggest that it could serve as a lead compound for developing new antidiabetic medications. Comparative studies highlight its potential effectiveness against similar compounds like Rosiglitazone and Pioglitazone, which are known insulin sensitizers.
Antimicrobial Activity
Thiazolidinone derivatives are also recognized for their antimicrobial properties. The presence of the prop-2-en-1-yloxy group may facilitate interactions with microbial targets, providing avenues for developing new antibiotics or preservatives. Studies show that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Anticancer Potential
Preliminary data suggest that this compound may possess anticancer properties. Thiazolidinones have been documented to exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies often involve evaluating the compound's ability to induce apoptosis or inhibit cell proliferation through specific pathways.
Synthesis and Modification
The synthesis of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multi-step synthetic routes that require careful control of reaction conditions to maximize yield and purity. Common methods include:
- Formation of the thiazolidinone ring.
- Introduction of the imine group through condensation reactions.
- Functionalization with prop-2-en-1-yloxy and trifluoromethyl groups.
These synthetic strategies allow for the modification of the compound to enhance its biological properties or to create analogs with improved efficacy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one | Thiazolidinone ring, imine group | Antidiabetic potential |
| Rosiglitazone | Thiazolidinedione structure | Insulin sensitizer |
| Pioglitazone | Thiazolidinedione structure | Insulin sensitizer |
| 2-Thioxoimidazolidinone | Contains a thioxo group | Antitumor activity |
This table illustrates how the unique substituents on (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one may confer distinct biological activities compared to other thiazolidinediones.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolidin-4-one analogs differ primarily in substituents on the benzylidene and imino groups. Key structural comparisons include:
Key Observations:
Substituent Impact on Synthesis: The target compound was synthesized in 65% yield under mild conditions (methanol, K₂CO₃, 5–7 h), comparable to analogs like 6a (65% yield) . Higher yields (90–95%) were achieved for simpler derivatives like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one due to less steric hindrance .
Bulky substituents (e.g., pyrazolyl-methylidene in ) reduce reaction efficiency, as seen in lower yields for complex analogs.
Biological Activity :
- While MIC50 data for the target compound is unavailable, structurally similar 6a showed moderate antimicrobial activity (MIC50 = 12.5–25 µg/mL) . Thioxo derivatives (e.g., 2-thioxothiazolidin-4-one) often exhibit enhanced activity due to increased electrophilicity .
Crystallographic and Solubility Comparisons
- Crystal Packing: The target compound’s propenyloxy group may introduce conformational flexibility, contrasting with rigid analogs like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which forms stable methanol solvates .
- Solubility : Methoxy and trifluoromethyl groups generally improve lipid solubility, whereas polar substituents (e.g., hydroxy) enhance aqueous solubility .
Methodological Advancements
- Synthesis: Microwave-assisted methods (e.g., for coumarin-thiazolidinone hybrids ) offer faster reaction times (~30 min) compared to conventional reflux (2–4 h) .
- Crystallography : Software like SHELXL and WinGX enabled precise structural determination, confirming Z-configurations critical for activity.
Biological Activity
The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of this specific compound and its potential therapeutic applications based on recent findings and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups that influence its biological activity:
- Thiazolidin-4-one Core : This heterocyclic ring is crucial for the compound's pharmacological properties.
- Allyloxy Group : The presence of the prop-2-en-1-yloxy moiety may enhance lipophilicity and biological interaction.
- Trifluoromethyl Substituent : This group is known to increase metabolic stability and influence the compound's interaction with biological targets.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that modifications in the thiazolidinone scaffold can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on cell proliferation in human cancer cells such as HT29 (colon cancer) and H460 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | HT29 | 15.2 |
| Example 2 | H460 | 10.5 |
| (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been well-documented. The compound under discussion demonstrated promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural motifs exhibited significant inhibition against E. coli and S. aureus .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives. The following factors have been identified as influential:
- Substituents on the Thiazolidinone Ring : Variations in substituents at positions 2, 3, and 5 significantly affect activity profiles.
- Electron-withdrawing Groups : The presence of groups like trifluoromethyl enhances potency by improving binding affinity to targets.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several thiazolidinone derivatives, including the target compound, and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications led to varying degrees of cytotoxicity.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What is the optimized synthetic route for (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one?
- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. First, the thiazolidinone core is prepared by reacting 3-(3-(trifluoromethyl)phenyl)-2-thioxothiazolidin-4-one with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol/methanol). The reaction is refluxed for 6–8 hours, monitored by TLC for completion. Post-reaction, the product is isolated via vacuum filtration and recrystallized from a DMF-ethanol mixture. Yield optimization (75–85%) requires precise stoichiometric ratios (1:1.2 for aldehyde:thiazolidinone) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.
- ¹H/¹³C NMR : Key signals include the benzylidene proton (δ 7.8–8.2 ppm, singlet) and trifluoromethyl carbon (δ 120–125 ppm, quartet via ¹³C-¹⁹F coupling).
- UV-Vis : π→π* transitions in the benzylidene and imino groups (λmax 300–350 nm).
- XRD : Resolve Z/E isomerism using single-crystal diffraction (e.g., SHELX/WinGX for refinement) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Methodological Answer : Use the disk diffusion assay per NCCLS guidelines. Prepare bacterial cultures (e.g., S. aureus, E. coli) in Mueller-Hinton agar. Apply 10 µL of compound (1–100 µg/mL in DMSO) to sterile filter disks. Incubate at 37°C for 24 hours. Measure inhibition zones and compare to controls (e.g., ciprofloxacin). Minimum inhibitory concentration (MIC) is determined via broth microdilution .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties relevant to biological activity?
- Methodological Answer : Perform geometry optimization (B3LYP/6-311+G(d,p) basis set) to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Correlate electron-deficient regions (e.g., trifluoromethyl group) with DNA minor groove binding or enzyme inhibition. Validate via docking studies (AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Conduct SAR studies by systematically varying substituents (e.g., replacing prop-2-en-1-yloxy with methoxy or nitro groups). Compare logP (HPLC), solubility (shake-flask method), and protein binding (SPR). For example, electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability but may reduce solubility, requiring co-solvents (e.g., cyclodextrins) .
Q. How are crystallographic software suites (e.g., SHELX, WinGX) used to resolve structural ambiguities?
- Methodological Answer : Import X-ray data into SHELX for structure solution (Patterson/PECU methods). Refine using WinGX’s ORTEP module to visualize anisotropic displacement parameters. Validate hydrogen bonding (e.g., C=O⋯H-N interactions) via Mercury’s graph-set analysis. Address twinning or disorder by iterative refinement with R-factor convergence <5% .
Q. How do solvent and base choices impact regioselectivity in thiazolidinone synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor imino-group formation via enhanced nucleophilicity, while protic solvents (ethanol) stabilize intermediates. Strong bases (NaH) accelerate condensation but risk side reactions (e.g., aldol addition). Screen bases (e.g., K₂CO₃ vs. Et₃N) under microwave irradiation (50–100°C, 30 min) to optimize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
